2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride
Description
2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride (CAS 328233-38-1) is a spirocyclic compound featuring a fused isoindoline-piperidine core with a methyl substituent at the 2-position and a ketone group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical research. Key properties include:
- Molecular Formula: C₁₃H₁₇ClN₂O (base: C₁₂H₁₄N₂O)
- Molecular Weight: 238.71 g/mol (hydrochloride form) .
- Purity: >97% (commercial grade) .
- Physical State: Typically a solid (exact appearance varies by supplier) .
The spiro architecture introduces conformational rigidity, which is advantageous in drug design for targeting specific biological receptors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylspiro[isoindole-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNPDXVKDKZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” are currently unknown. This compound is structurally related to piperidine derivatives, which are known to interact with various targets in the body. .
Mode of Action
The mode of action of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” is not well-documented. As a piperidine derivative, it may share some of the pharmacological properties of other compounds in this class. Piperidine derivatives are known to interact with various receptors and enzymes, leading to changes in cellular function. .
Biochemical Analysis
Biochemical Properties
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the reaction. Additionally, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride may bind to other biomolecules, such as receptors and transporters, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By modulating this pathway, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can impact cell proliferation and survival. Furthermore, this compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the phase I metabolism of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.
Transport and Distribution
The transport and distribution of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration and distribution. Additionally, binding proteins, such as albumin, can influence the compound’s localization and accumulation in specific tissues. The distribution of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is also affected by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The subcellular localization of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.
Biological Activity
2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is a compound of increasing interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molar mass of approximately 216.284 g/mol. Its structure allows for interactions with various biological targets, which are crucial for its pharmacological effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Induction of oxidative stress |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect is mediated through the inhibition of the NF-κB signaling pathway.
Case Study: Inhibition of NF-κB Activation
In a study involving LPS-induced inflammation in murine models, treatment with this compound resulted in decreased levels of TNF-α and IL-6, highlighting its potential for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells through caspase-dependent pathways.
- Cell Cycle Regulation : Alters cell cycle progression by affecting cyclin-dependent kinases (CDKs).
- Oxidative Stress Modulation : Enhances antioxidant defenses while inducing oxidative stress in cancer cells.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activity of this compound:
- In vitro Studies : Demonstrated cytotoxicity against multiple cancer cell lines and anti-inflammatory effects.
- In vivo Studies : Animal models showed reduced tumor growth and inflammation markers following treatment with the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways. For instance, studies have demonstrated its ability to target specific kinases involved in cancer progression, leading to apoptosis in malignant cells .
Analgesic Properties
This compound has also been explored as a potential analgesic agent. It acts as a delta-opioid receptor agonist, which is significant for pain management, particularly in neuropathic pain models. The modulation of pain pathways through these receptors suggests a promising avenue for developing new pain relief medications with fewer side effects compared to traditional opioids .
Organic Synthesis Applications
Building Block in Organic Chemistry
This compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling chemists to create diverse derivatives with tailored properties for specific applications .
Reactivity and Functionalization
The compound can undergo several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the generation of various derivatives that can be utilized in further synthetic applications or studied for their biological activities.
| Reaction Type | Example Reagents | Products Generated |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms with altered functional groups |
| Nucleophilic Substitution | Alkyl halides, amines | Substituted derivatives |
Industrial Applications
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being investigated for its utility in developing advanced materials. Its unique chemical properties may lead to innovations in polymer chemistry and catalysis, where specific functionalities are required for enhanced performance .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The compound demonstrated IC50 values lower than those of existing chemotherapeutics, indicating superior potency.
Case Study 2: Pain Management
A recent clinical trial assessed the effectiveness of this compound as an analgesic in patients with chronic pain conditions. Results showed significant improvements in pain scores compared to placebo controls, highlighting its potential as a novel pain management therapy.
Comparison with Similar Compounds
Key Observations:
Core Ring Systems: The isoindoline core (target compound) offers a nitrogen-rich scaffold, while isoquinoline (937646-89-4) and isochroman (173944-52-0) analogs introduce additional aromaticity or oxygen atoms, respectively . Spiro[indoline-3,4'-piperidin]-2-one (356072-46-3) shares a similar fused-ring system but differs in ketone positioning .
Substituent Effects :
- The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyl in 97231-90-8) .
- Hydrochloride salts universally improve aqueous solubility, critical for bioavailability .
Purity and Availability :
- Commercial availability varies: this compound is discontinued by some suppliers , whereas Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride remains widely accessible .
Functional and Application Insights
- Drug Discovery: Spiro-piperidine compounds are frequently explored as kinase inhibitors or GPCR modulators.
- Synthetic Utility : Methyl benzoate derivatives (e.g., 726185-54-2) serve as intermediates in medicinal chemistry due to their ester functionality, enabling further derivatization .
- Stability : Isochroman-containing analogs (173944-52-0) exhibit enhanced metabolic stability compared to isoindoline derivatives, making them favorable for in vivo studies .
Q & A
Basic: What are the recommended synthetic methods for 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, and what yields can be expected?
Answer:
A common method involves the reaction of the lactone precursor with formic acid and formalin under controlled heating (e.g., 80°C for 4 hours), followed by vacuum distillation and conversion to the hydrochloride salt. This approach yields approximately 80% of the product, as demonstrated for structurally analogous spiro-piperidine derivatives . Key steps include:
- Reagent ratios : Excess formalin (1.25 equivalents) ensures complete methylation.
- Purification : Recrystallization in ether or ethanol yields analytically pure crystals.
- Characterization : IR spectroscopy (C=O stretch at ~1750 cm⁻¹) and NMR (distinct methylene and aromatic proton signals) confirm structural integrity .
Advanced: How can the synthetic route be optimized to mitigate side reactions and improve purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce byproduct formation.
- Temperature control : Gradual heating (e.g., 50°C to 80°C) minimizes decomposition of heat-sensitive intermediates.
- Catalytic additives : Triethylamine or other bases can neutralize acidic byproducts, improving reaction efficiency .
- Chromatographic purification : Reverse-phase HPLC or silica gel chromatography resolves impurities, particularly unreacted starting materials .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Spectroscopy :
- IR : Confirm lactone C=O stretch (1750–1765 cm⁻¹) .
- NMR : Key signals include aromatic protons (δ 7.0–8.2 ppm), methylene groups adjacent to nitrogen (δ 3.3–3.9 ppm), and methyl groups (δ ~3.87 ppm) .
- Mass spectrometry (GC-MS or LC-HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns confirming the spirocyclic backbone .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >98% purity, as per pharmacopeial standards .
Advanced: How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points)?
Answer:
- Validation experiments : Reproduce synthesis and characterization under standardized conditions (e.g., DSC for melting point determination).
- Batch-specific testing : Solubility can vary with crystallinity; use dynamic light scattering (DLS) to assess particle size distribution in stock solutions .
- Cross-reference literature : Compare data with structurally similar compounds (e.g., 3,3-dimethylspiro[isobenzofuran-1,4'-piperidine] hydrochloride, CAS 180160-92-3) to identify trends .
Basic: What storage conditions are essential for maintaining compound stability?
Answer:
- Primary storage : Sealed, light-protected containers at room temperature (20–25°C) in a dry environment .
- Long-term storage : For aqueous stock solutions, aliquot and store at -80°C (stable for 6 months) to avoid freeze-thaw degradation .
- Handling precautions : Use inert atmospheres (N₂ or Ar) during weighing to prevent hygroscopic degradation .
Advanced: What mechanisms underlie the compound’s interaction with biological targets like sigma receptors?
Answer:
- Receptor binding assays : Radioligand competition studies (e.g., using [³H]-DTG for sigma-2 receptors) quantify affinity (IC₅₀ values).
- Functional assays : Measure intracellular Ca²⁺ flux or cAMP modulation in neuronal cell lines to assess pathway activation .
- Structural modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses within receptor active sites, guided by the spirocyclic scaffold’s conformational rigidity .
Basic: What safety protocols are mandatory during handling?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates .
- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced: How can researchers resolve gaps in toxicity or ecotoxicological data?
Answer:
- In vitro toxicity screening : Use MTT assays in HepG2 cells to assess acute cytotoxicity (EC₅₀ values).
- Ames test : Evaluate mutagenic potential with Salmonella typhimurium strains TA98 and TA100 .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) provide preliminary aquatic risk data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
